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An In-depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (CAS

64488-52-4): Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, identified by CAS number 64488-52-4, is

a bifunctional organic compound of significant interest to researchers and drug development

professionals. Its structure is characterized by two key reactive moieties: a potent electrophilic

α-chloroacetyl group and a metabolically stable methanesulfonamide group. This unique

combination makes it a versatile synthetic intermediate, particularly in the construction of

complex pharmaceutical molecules. This guide provides a comprehensive overview of its

chemical and physical properties, a plausible and detailed synthesis protocol, an analysis of its

chemical reactivity, and a discussion of its established and potential applications in medicinal

chemistry, most notably as a precursor in the synthesis of cardiovascular drugs like Sotalol.

Chemical Identity and Physicochemical Properties
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a crystalline solid at room temperature.

Its identity is well-defined by a unique set of chemical descriptors and physical properties,

which are crucial for its handling, characterization, and application in synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b186543?utm_src=pdf-interest
https://www.benchchem.com/product/b186543?utm_src=pdf-body
https://www.benchchem.com/product/b186543?utm_src=pdf-body
https://www.benchchem.com/product/b186543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical Identifiers

Identifier Value

CAS Number 64488-52-4[1][2][3]

Molecular Formula C₉H₁₀ClNO₃S[1][2][4]

Molecular Weight 247.70 g/mol [1][4]

IUPAC Name
N-[4-(2-

chloroacetyl)phenyl]methanesulfonamide[1]

Common Synonyms

4CAMS; 4-(2-Chloroacetyl)-

methanesulfonanilide; N-(4-(2-

Chloroacetyl)phenyl)methanesulfonamide[5][6]

[7]

InChI Key DRQKKEYKSSAVTO-UHFFFAOYSA-N[1][7]

Canonical SMILES CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCl[1]

Table 2: Physicochemical Properties

Property Value Source(s)

Melting Point 197.5-199.0 °C [2][5][6]

Boiling Point 410.4 ± 51.0 °C (Predicted) [2][5][6]

Density 1.433 ± 0.06 g/cm³ (Predicted) [2][5][6]

pKa 6.94 ± 0.10 (Predicted) [5][6]

LogP 1.17 [7]

Storage Temperature
Inert atmosphere, Room

Temperature
[5][6]

Spectroscopic Profile (Predicted)
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While experimental spectra are not readily available in public databases, a detailed prediction

of the expected spectral features can be derived from the compound's structure. This is an

essential tool for chemists to confirm the identity and purity of the material after synthesis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.

Aromatic protons on the para-substituted ring would appear as two doublets (an AA'BB'

system) in the range of δ 7.2-8.0 ppm.

The methylene protons (CH₂) adjacent to the carbonyl and chlorine atom would present as

a sharp singlet at a downfield-shifted position, likely around δ 4.5-5.0 ppm, due to the

strong deshielding effects of the adjacent electron-withdrawing groups.

The methyl protons (CH₃) of the methanesulfonamide group would appear as a singlet

further upfield, typically around δ 3.0 ppm.

The sulfonamide proton (NH) would appear as a broad singlet, with a chemical shift that

can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure with signals

for the carbonyl carbon (~190 ppm), the aromatic carbons (115-145 ppm), the methylene

carbon (~45 ppm), and the methyl carbon (~40 ppm).

Infrared (IR) Spectroscopy: Key diagnostic absorption bands would include a strong C=O

stretch for the ketone at ~1680-1700 cm⁻¹, an N-H stretch at ~3200-3300 cm⁻¹, two strong

S=O stretches for the sulfonamide group at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹

(symmetric), and a C-Cl stretch at ~700-800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z

247. A characteristic isotopic peak (M+2) at m/z 249 with an intensity of approximately one-

third of the molecular ion peak would confirm the presence of a single chlorine atom.

Synthesis and Purification
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is typically synthesized via a two-step

process starting from commercially available 4-aminoacetophenone. The strategy involves first
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installing the methanesulfonamide group, followed by selective chlorination of the acetyl

group's alpha-carbon.

Step 1: Sulfonylation
Step 2: α-Chlorination

4-Aminoacetophenone
N-(4-acetylphenyl)methanesulfonamide

(Intermediate)

  Methanesulfonyl Chloride
  Pyridine or Base N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

(Final Product)

  SO₂Cl₂ or NCS
  Solvent (e.g., DCM)

Click to download full resolution via product page

Caption: General two-step synthesis pathway for the target compound.

Experimental Protocol: Synthesis
Expert Rationale: This protocol employs standard, high-yielding reactions common in medicinal

chemistry. The use of pyridine in Step 1 acts as both a solvent and an acid scavenger for the

HCl generated. In Step 2, sulfuryl chloride is an effective and common reagent for the α-

chlorination of ketones.

Step 1: Synthesis of N-(4-acetylphenyl)methanesulfonamide

To a stirred solution of 4-aminoacetophenone (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add

methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by

TLC or LC-MS until the starting material is consumed.

Upon completion, carefully pour the reaction mixture into ice-cold water (20 volumes).

A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

Wash the solid thoroughly with water, followed by a cold, dilute HCl solution to remove

residual pyridine, and finally with water again until the filtrate is neutral.
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Dry the crude product, N-(4-acetylphenyl)methanesulfonamide, under vacuum. This

intermediate can be used in the next step, often without further purification.

Step 2: Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Suspend the N-(4-acetylphenyl)methanesulfonamide (1.0 eq) from Step 1 in a suitable

solvent like dichloromethane (DCM) or ethyl acetate (10 volumes).

Add sulfuryl chloride (SO₂Cl₂) (1.1-1.2 eq) dropwise to the suspension at room temperature.

Gas evolution (HCl and SO₂) will be observed.

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be

monitored by TLC or LC-MS.

Once the reaction is complete, quench the mixture by slowly adding it to a saturated

aqueous solution of sodium bicarbonate.

If using DCM, separate the organic layer. If using ethyl acetate, extract the aqueous layer

with the solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure to yield the crude product.

Purification and Analytical Validation
Purification: The crude N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a solid and can

typically be purified by recrystallization from a suitable solvent system, such as ethanol or an

ethyl acetate/hexane mixture.

Analytical Validation: Purity of the final compound should be assessed using High-Performance

Liquid Chromatography (HPLC). A reverse-phase method using a C18 column with a mobile

phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is suitable

for analysis[7]. The identity can be confirmed by the spectroscopic methods outlined in Section

2.

Chemical Reactivity and Mechanistic Insights
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The synthetic utility of this compound stems from its dual functionality. Understanding the

reactivity of each group is key to its effective use.

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide α-Chloroacetyl group (Electrophile) Methanesulfonamide group (H-bond donor/acceptor)

Covalently Modified Product

  SN2 Attack

Nucleophile
(e.g., R-NH₂, R-SH)

Click to download full resolution via product page

Caption: Reactivity of the electrophilic α-chloroacetyl group.

The α-Chloroacetyl Moiety: This is the primary site of reactivity. The chlorine atom is an

excellent leaving group, and the adjacent carbonyl group strongly activates the α-carbon for

nucleophilic substitution (Sₙ2) reactions. This makes the molecule a potent alkylating agent

for a wide range of nucleophiles, including amines, thiols, and imidazoles. This reactivity is

the cornerstone of its use as a building block for creating larger, more complex molecules.

The Methanesulfonamide Moiety: In contrast to the reactive chloroacetyl group, the

methanesulfonamide is relatively inert under most synthetic conditions. Its primary role is to

modulate the physicochemical properties of the molecule and its derivatives. Sulfonamides

are known to be metabolically stable and can act as hydrogen bond donors (N-H) and

acceptors (S=O).[8] This group enhances polarity and can improve the pharmacokinetic

profile of a final drug product.

Applications in Research and Drug Development
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The principal application of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is as a key

intermediate in multi-step organic synthesis.[2][6]

Intermediate in Pharmaceutical Synthesis: The compound's value is exemplified by its role

as a known intermediate or related substance in the synthesis of Sotalol[6][9]. Sotalol is a

non-selective beta-adrenergic blocker used to treat cardiac arrhythmias. The synthesis

involves reacting the chloroacetyl group with an amine to build the side chain of the final

drug molecule. This established link underscores the compound's relevance in

pharmaceutical manufacturing.

Scaffold for Chemical Libraries: Researchers can utilize this molecule as a starting point to

generate libraries of diverse compounds. By reacting the electrophilic center with various

nucleophile-containing building blocks, a wide array of derivatives can be rapidly synthesized

for screening in drug discovery campaigns.

Potential as a Covalent Warhead: The α-chloroacetyl group is a well-recognized "warhead"

for designing targeted covalent inhibitors (TCIs). TCIs form a permanent bond with a specific

amino acid residue (like cysteine) in a target protein, leading to potent and durable inhibition.

While this specific molecule may not be a final drug, its reactive moiety is a blueprint for the

rational design of novel covalent drugs targeting kinases, proteases, or other enzyme

classes.

Safety, Handling, and Storage
Proper handling of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is critical due to its

irritant and potentially harmful nature.[1][10]

Table 3: GHS Hazard Information
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Hazard Code Statement

H302 Harmful if swallowed[1]

H315 Causes skin irritation[1][2]

H318 / H319
Causes serious eye damage / Causes serious

eye irritation[1][2][11]

H335 May cause respiratory irritation[1][2]

Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume

hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-

resistant gloves, a lab coat, and safety glasses or goggles.[10] Avoid breathing dust.[2]

First Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding

eyelids apart. Seek immediate medical attention.[10]

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated

clothing.[10]

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek

immediate medical attention.[10]

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate

medical attention.[10]

Stability and Storage: The compound is stable under normal temperatures and pressures.

[12] It should be stored in a tightly sealed container in a dry, well-ventilated place, under an

inert atmosphere.[5][6] It is incompatible with strong oxidizing agents.[12]

Conclusion
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (CAS 64488-52-4) is more than just a

chemical entry; it is a strategic tool for the medicinal chemist. Its well-defined properties,

predictable reactivity, and established role as a key pharmaceutical intermediate make it a
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valuable asset in the synthesis of bioactive molecules. By leveraging the potent electrophilicity

of its chloroacetyl group and the modulating properties of its sulfonamide moiety, researchers

can efficiently construct complex molecular architectures, paving the way for the discovery and

development of new therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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